molecular formula C16H20FN5O B2750821 N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide CAS No. 1286711-68-9

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide

Cat. No.: B2750821
CAS No.: 1286711-68-9
M. Wt: 317.368
InChI Key: GWJGMGJWPFUEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This compound has emerged as a critical pharmacological tool in neurobiology and cancer research. Its primary research value lies in its ability to selectively target DYRK1A, a kinase implicated in neuronal development and cell cycle control. In neuroscience, it is extensively used to investigate signaling pathways underlying brain development, synaptic plasticity, and neurodegenerative processes. Studies utilizing this inhibitor have helped elucidate the role of DYRK1A in the phosphorylation of key substrates like tau and amyloid precursor protein (APP), providing insights relevant to Alzheimer's disease pathogenesis. Furthermore, due to the established role of DYRK1A in regulating transcription factors such as NFAT (Nuclear Factor of Activated T-cells), this compound is a valuable probe in oncology research for exploring mechanisms of cell proliferation and survival. Its application extends to the study of Down syndrome, where DYRK1A gene dosage is increased, making this inhibitor essential for probing the molecular basis of associated cognitive deficits. By precisely inhibiting DYRK1A kinase activity, this compound enables researchers to dissect complex kinase-dependent pathways and validate new therapeutic targets.

Properties

IUPAC Name

N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O/c1-3-18-14-10-11(2)21-16(22-14)20-9-8-19-15(23)12-6-4-5-7-13(12)17/h4-7,10H,3,8-9H2,1-2H3,(H,19,23)(H2,18,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJGMGJWPFUEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NCCNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, which is synthesized by reacting ethylamine with 2-chloro-4,6-dimethylpyrimidine under reflux conditions. The resulting intermediate is then coupled with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzoic acid, while reduction could produce N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzylamine.

Scientific Research Applications

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reference
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide Pyrimidine + benzamide 4-ethylamino, 6-methyl, 2-fluorobenzamide ~375.4 N/A
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine 4-amine, 5-aminomethyl, 6-methyl, 2-phenyl, 2-fluorophenyl ~459.5
4-cyclopropyl-2-fluorobenzamide derivatives (e.g., EP 4 056 588 A1) Benzamide 4-cyclopropyl, 2-fluoro, pyrimidine-linked ~320–400
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide Pyrimidine + sulfonamide 4-ethylamino, 6-methyl, 2-fluorobenzenesulfonamide ~447.5

Key Observations :

  • Pyrimidine Core Modifications: The ethylamino and methyl groups at positions 4 and 6 of the pyrimidine ring are conserved in multiple analogs, suggesting their role in stabilizing interactions with hydrophobic binding pockets .
  • Benzamide vs. Sulfonamide : The 2-fluorobenzamide group in the target compound differs from sulfonamide derivatives (e.g., ), which exhibit higher acidity and may alter target selectivity .

Pharmacological Activity

Key Findings :

  • The target compound’s fluorobenzamide group likely improves metabolic stability over non-fluorinated analogs, as seen in related pyrimidine derivatives .

Analysis :

  • logP and Solubility : The target compound’s higher logP (~2.8) suggests improved membrane permeability but reduced aqueous solubility relative to sulfonamides .

Toxicity and Pharmacokinetics

  • Fluorine Impact : Fluorine atoms in the target compound may reduce hepatotoxicity by minimizing reactive metabolite formation, a common issue with chlorinated analogs .
  • Ethylamino Group: This substituent could prolong half-life compared to methylamino derivatives due to reduced renal clearance .

Biological Activity

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide, identified by its CAS number 1286711-68-9, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C16H20FN5OC_{16}H_{20}FN_{5}O, with a molecular weight of 317.36 g/mol. The structure features a fluorobenzamide moiety linked to a pyrimidine ring, which is known for its role in various biological activities.

PropertyValue
CAS Number1286711-68-9
Molecular FormulaC₁₆H₂₀FN₅O
Molecular Weight317.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in cancer progression, particularly histone deacetylases (HDACs). Inhibition of HDACs can lead to altered gene expression and increased apoptosis in cancer cells .
  • Antimicrobial Activity : Similar compounds featuring pyrimidine and benzamide structures have demonstrated significant antimicrobial properties. The presence of the ethylamino group may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against various pathogens.
  • Antitumor Activity : In vitro studies have shown that related compounds exhibit antiproliferative effects on solid tumor cell lines, suggesting that this compound may possess similar properties .

Antiproliferative Assays

In vitro assays have demonstrated that compounds with similar structures can inhibit cell growth in various cancer cell lines. For instance, derivatives of fluorinated benzamides have shown IC50 values ranging from 1.30 μM to higher concentrations against HepG2 liver cancer cells, indicating potential for further development as anticancer agents .

Case Studies

  • HDAC Inhibition : A study involving fluorinated benzamide derivatives reported significant inhibition of HDAC3, leading to reduced tumor growth in xenograft models. The findings suggest that this compound could be a promising candidate for further investigation in cancer therapy .
  • Antimicrobial Activity : Research on structurally related compounds indicated effective inhibition against Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound may exhibit similar antimicrobial properties.

Q & A

Q. What are the critical considerations for synthesizing N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide, and how can reaction efficiency be optimized?

Synthesis typically involves multi-step reactions, such as nucleophilic substitution, amide coupling, and reductive amination. Key challenges include maintaining regioselectivity during pyrimidine ring functionalization and minimizing side reactions (e.g., oxidation of ethylamino groups). Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) is critical. For example, LCMS monitoring can track intermediate formation and purity . Purification via column chromatography or preparative HPLC ensures high yields (>70%) and structural fidelity.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Advanced spectroscopic techniques are required:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethylamino at C4, fluorobenzamide at C2).
  • HRMS : Validates molecular weight (e.g., expected [M+H]+ at m/z 388.18).
  • X-ray crystallography : Resolves conformational details, such as dihedral angles between pyrimidine and benzamide moieties, which influence binding interactions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Test against kinases or proteases due to pyrimidine’s role in ATP-binding pockets.
  • Cell viability assays : Screen for antiproliferative effects in cancer lines (e.g., IC50 values).
  • Binding affinity studies : Use SPR or fluorescence polarization to quantify interactions with target proteins .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzamide vs. trifluoromethyl substituents) impact pharmacological profiles?

Comparative SAR studies reveal that:

  • Fluorine enhances metabolic stability and lipophilicity (logP ~2.5), improving membrane permeability.
  • Trifluoromethyl groups (as in ’s analog) increase steric bulk, potentially reducing off-target binding but may lower solubility. Computational docking (e.g., AutoDock Vina) predicts how substitutions alter binding energies to targets like EGFR or PARP .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or compound purity. Solutions include:

  • Orthogonal validation : Replicate results using alternative methods (e.g., SPR vs. ITC for binding constants).
  • Batch analysis : Compare HPLC purity (>95%) and stability (e.g., degradation under light or humidity).
  • Meta-analysis : Cross-reference data from peer-reviewed studies (avoiding non-academic sources like BenchChem) .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

  • ADME profiling : Assess oral bioavailability (%F) in rodent models using LC-MS/MS plasma analysis.
  • Toxicokinetics : Monitor liver enzyme levels (ALT/AST) and renal clearance.
  • Metabolite identification : Use high-resolution mass spectrometry to detect oxidative or hydrolytic metabolites, guided by cytochrome P450 inhibition assays .

Methodological Resources

  • Synthetic Protocols : details multi-step reactions with yields and purification methods.
  • Structural Analysis : provides crystallographic data for analogous pyrimidines.
  • Biological Assays : outlines protocols for kinase inhibition and molecular docking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.